
3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ホスホヒスチジンは、アミノ酸ヒスチジンのリン酸化を伴う、可逆的なタンパク質翻訳後修飾です。この修飾は、ホスホセリン、ホスホスレオニン、ホスホチロシンなどの他のリン酸化アミノ酸と比較して、あまり理解されていません。ホスホヒスチジン中のホスホラミデート結合は、熱や酸に弱いため、研究が困難です。 ホスホヒスチジンは、シグナル伝達や酵素調節など、さまざまな細胞プロセスにおいて重要な役割を果たしています .
準備方法
合成経路および反応条件
ホスホヒスチジンは、細菌で発現したモデル酵素を使用して合成することができます。このプロセスには、NME1やNME2などのヒスチジンキナーゼによるタンパク質中のヒスチジン残基のリン酸化が含まれます。 これらの酵素は、アデノシン三リン酸からのリン酸基をヒスチジンのイミダゾール環に転移する触媒反応を行います .
工業生産方法
化学反応の分析
反応の種類
ホスホヒスチジンは、次のようなさまざまな化学反応を起こします。
加水分解: ホスホヒスチジンのホスホラミデート結合は、特に酸性条件下で、加水分解を受けやすい.
異性化: ホスホヒスチジンは、1-ホスホヒスチジンと3-ホスホヒスチジンの2つの異性体形で存在することができ、それぞれ安定性が異なります.
一般的な試薬と条件
生成される主な生成物
ホスホヒスチジンの加水分解から生成される主な生成物は、無機リン酸とヒスチジンです .
科学研究への応用
ホスホヒスチジンには、いくつかの科学研究への応用があります。
科学的研究の応用
Phosphohistidine has several scientific research applications:
Chemistry: Used as a model compound to study protein phosphorylation and enzyme kinetics.
Biology: Plays a role in signal transduction pathways and cellular regulation.
Medicine: Potential target for cancer therapy due to its involvement in cell signaling pathways.
Industry: Used in the development of specific antibodies and detection methods for phosphorylated proteins.
作用機序
ホスホヒスチジンは、タンパク質中のヒスチジン残基の可逆的なリン酸化によって効果を発揮します。この修飾は、タンパク質の構造と機能を変え、他の分子との相互作用に影響を与えます。 分子標的は、ヒスチジン残基のリン酸化状態を調節するヒスチジンキナーゼやホスファターゼです .
類似の化合物との比較
類似の化合物
- ホスホセリン
- ホスホスレオニン
- ホスホチロシン
独自性
ホスホヒスチジンは、ホスホラミデート結合によって特徴付けられます。これは、ホスホセリン、ホスホスレオニン、ホスホチロシンのホスホエステル結合と比べて不安定です。 この不安定性により、ホスホヒスチジンの研究はより困難になりますが、同時に、細胞プロセスにおける独自の調節機構をもたらします .
類似化合物との比較
Similar Compounds
- Phosphoserine
- Phosphothreonine
- Phosphotyrosine
Uniqueness
Phosphohistidine is unique due to its phosphoramidate bond, which is less stable compared to the phosphoester bonds in phosphoserine, phosphothreonine, and phosphotyrosine. This instability makes phosphohistidine more challenging to study but also provides unique regulatory mechanisms in cellular processes .
特性
分子式 |
C6H10N3O5P |
|---|---|
分子量 |
235.13 g/mol |
IUPAC名 |
3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid |
InChI |
InChI=1S/C6H10N3O5P/c10-6(11)5(9-15(12,13)14)1-4-2-7-3-8-4/h2-3,5H,1H2,(H,7,8)(H,10,11)(H3,9,12,13,14) |
InChIキー |
FDIKHVQUPVCJFA-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


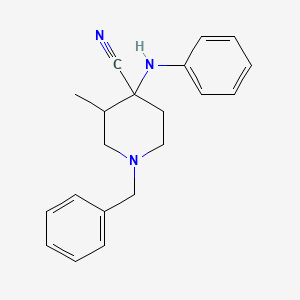
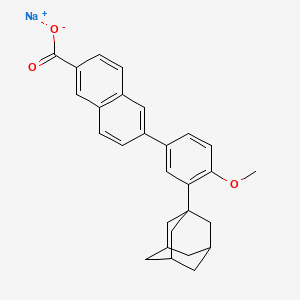
![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)
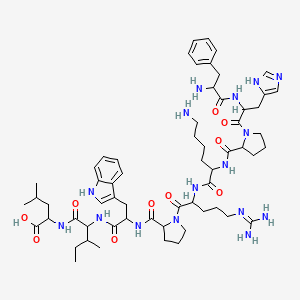
![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)
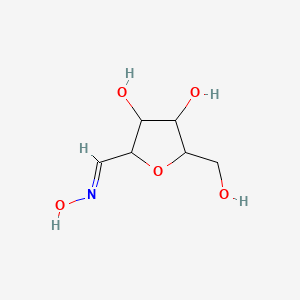


![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)

![3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)
![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)
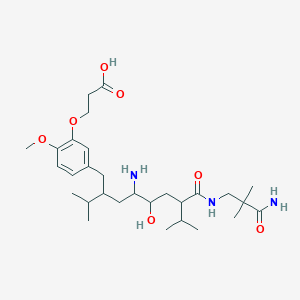
![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)
